molecular formula C25H31FN4O3 B2980004 N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 922120-21-6

N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B2980004
CAS No.: 922120-21-6
M. Wt: 454.546
InChI Key: KOFWDUWYLXMMQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide” is a complex organic compound that features a combination of fluorophenyl, tetrahydroquinoline, and morpholine moieties. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as enzyme inhibitors or receptor modulators.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide” typically involves multi-step organic synthesis. The process may include:

    Formation of the fluorophenylmethyl intermediate: This step might involve the reaction of a fluorobenzene derivative with a suitable alkylating agent.

    Synthesis of the tetrahydroquinoline moiety: This could be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine.

    Coupling with the morpholine derivative: This step may involve nucleophilic substitution or amide bond formation.

    Final assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydroquinoline moiety.

    Reduction: Reduction reactions might target the carbonyl groups or other reducible functionalities.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound might be used as a ligand in catalytic reactions.

    Synthesis: It could serve as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Drug Development: Investigation of its efficacy and safety as a therapeutic agent.

Industry

    Material Science: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for such compounds often involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved might include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-chlorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide
  • N’-[(4-bromophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide

Uniqueness

The presence of the fluorophenyl group might confer unique properties, such as increased metabolic stability or altered binding affinity to biological targets, compared to its chloro- or bromo- counterparts.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31FN4O3/c1-29-10-2-3-19-15-20(6-9-22(19)29)23(30-11-13-33-14-12-30)17-28-25(32)24(31)27-16-18-4-7-21(26)8-5-18/h4-9,15,23H,2-3,10-14,16-17H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOFWDUWYLXMMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.